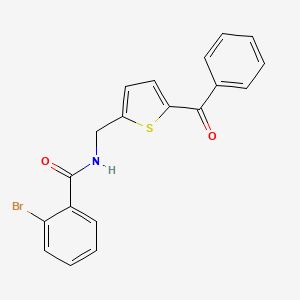

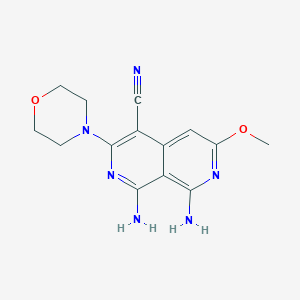

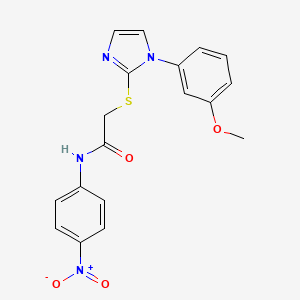

N-((5-benzoylthiophen-2-yl)methyl)-2-bromobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step organic reactions involving various reagents and catalysts .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would be determined experimentally. These properties would depend on the specific structure of the compound.科学的研究の応用

Antipsychotic and Dopamine Receptor Investigation

Research has delved into compounds similar to N-((5-benzoylthiophen-2-yl)methyl)-2-bromobenzamide for their potential antipsychotic properties and interaction with dopamine receptors. One study focused on synthesizing a series of 5-substituted amides to investigate their potency as inhibitors of dopamine D-2 receptors. These compounds demonstrated significant inhibition of [3H]spiperone binding in rat striatal membranes, suggesting their utility in probing dopamine D-2 receptor functions (Högberg, Ström, Hall, & Ögren, 1990).

Antimicrobial Applications

Another area of interest is the antimicrobial potential of benzamide derivatives. Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities against a range of bacteria and fungi. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found to enhance their antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Photocatalytic Applications

In the field of materials science, compounds structurally related to this compound have been explored for their photocatalytic properties. Torimoto et al. (1996) studied the photodecomposition of propyzamide, revealing that adsorbent supports for TiO2 loading can enhance the rate of mineralization and reduce the concentration of solution-phase intermediates. This suggests the potential of such benzamide derivatives in enhancing photocatalytic degradation processes (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Cancer Research and Imaging

A significant application of benzamide derivatives includes their use in cancer research and imaging. Eisenhut et al. (2000) developed radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake, exploring their structure-affinity relationships, metabolic fate, and intracellular localization. These compounds exhibited high uptake in melanoma models and potential for use in melanoma imaging and possibly radionuclide therapy (Eisenhut, Hull, Mohammed, Mier, Lay, Just, Gorgas, Lehmann, & Haberkorn, 2000).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO2S/c20-16-9-5-4-8-15(16)19(23)21-12-14-10-11-17(24-14)18(22)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNGYDAGOUAYKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

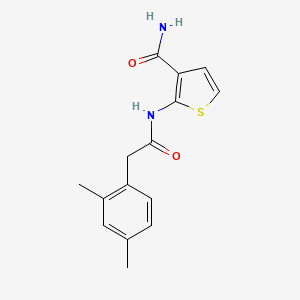

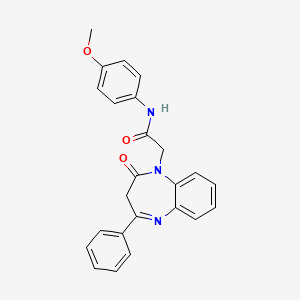

![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)

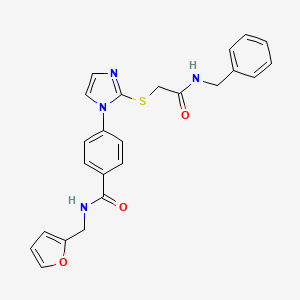

![ethyl 2-(2-((7H-purin-6-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887429.png)

![2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2887434.png)

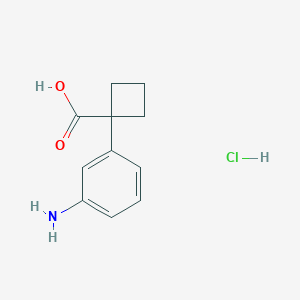

![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)

![methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2887443.png)